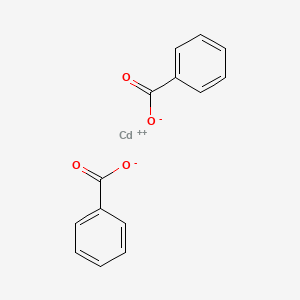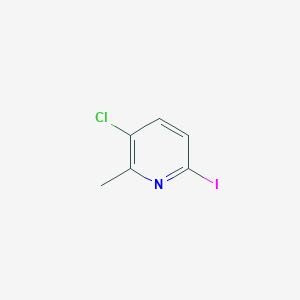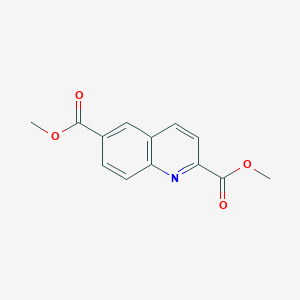![molecular formula C21H25N5O3 B12845478 N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . This compound has a molecular formula of C21H25N5O3 and a molecular weight of 395.45 . It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The preparation of N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide involves several synthetic routes and reaction conditions. One common method includes the reaction of 1-allyl-3-butylxanthine with 4-aminobenzyl acetate under specific conditions to yield the desired product . The reaction typically requires a solvent such as benzene or petroleum ether, and the product is often recrystallized to achieve purity .
Chemical Reactions Analysis
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is widely used in scientific research due to its unique properties. It is used in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: As a biochemical tool to study enzyme interactions and cellular processes.
Medicine: As a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK), by binding to the active site and preventing substrate binding . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular signaling.
Comparison with Similar Compounds
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)xanthine: Another xanthine derivative with similar biological activities.
3-Cyclopropylmethylxanthine: A xanthine derivative with modifications at the N-3 position, leading to different biological effects.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide.
Properties
Molecular Formula |
C21H25N5O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide |
InChI |
InChI=1S/C21H25N5O3/c1-4-6-12-26-19-17(20(28)25-21(26)29)23-18(24-19)16(7-5-2)14-8-10-15(11-9-14)22-13(3)27/h5,8-11,16H,2,4,6-7,12H2,1,3H3,(H,22,27)(H,23,24)(H,25,28,29) |
InChI Key |
VOEXCHPTLZWURG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)NC(=N2)C(CC=C)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
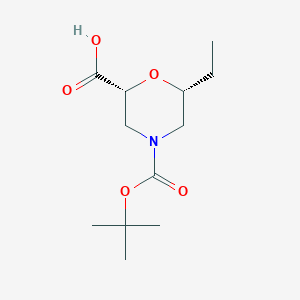
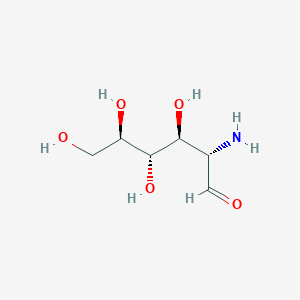
![rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B12845419.png)
![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)

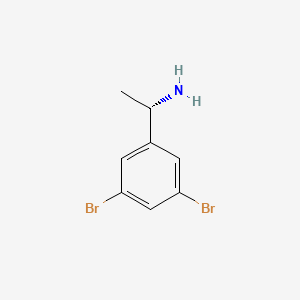


![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
